molecular formula C19H14ClN3O2 B3848636 N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B3848636
M. Wt: 351.8 g/mol
InChI Key: RNBWVAASYIQGBQ-CIAFOILYSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a naphthalene ring and a chlorophenyl group, which contribute to its distinct chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation reaction between 4-chlorobenzaldehyde and N-naphthalen-1-yloxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is heated for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, altering the compound’s properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.

    Biology: Schiff bases, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is largely dependent on its interaction with specific molecular targets. In biological systems, Schiff bases can interact with metal ions, proteins, and enzymes, potentially inhibiting their activity. The imine group in the compound can form coordination complexes with metal ions, which may alter the compound’s reactivity and biological activity. Additionally, the presence of the chlorophenyl and naphthalene groups can influence the compound’s binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)methylideneamino]-4-decoxybenzamide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide is unique due to the presence of both the naphthalene and chlorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and potential applications in various fields. Compared to similar compounds, the specific arrangement of functional groups in this compound may result in unique biological and chemical properties, making it a valuable subject of study in scientific research.

Properties

IUPAC Name

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c20-15-10-8-13(9-11-15)12-21-23-19(25)18(24)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBWVAASYIQGBQ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide
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N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide
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N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide
Reactant of Route 4
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide

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